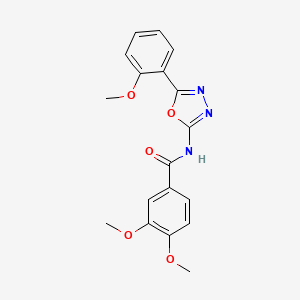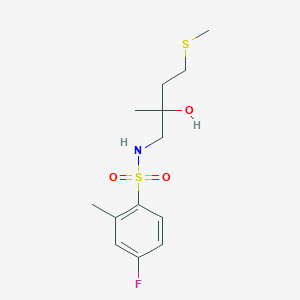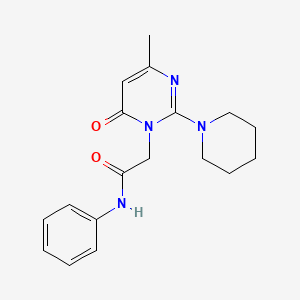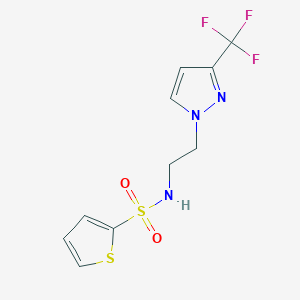![molecular formula C17H21NO B2989892 N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide CAS No. 2411243-50-8](/img/structure/B2989892.png)
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide, also known as CCPA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. CCPA is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that plays a role in regulating blood flow and heart rate. In
Wirkmechanismus
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide selectively binds to the A1 adenosine receptor, which is primarily located in the heart and brain. Activation of the A1 receptor results in a decrease in heart rate, vasodilation, and inhibition of neurotransmitter release. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to have high affinity and selectivity for the A1 receptor, making it a useful tool for investigating the physiological effects of A1 receptor activation.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce the risk of stroke. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has also been shown to have potential therapeutic applications in cancer, as it can inhibit tumor growth and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has several advantages as a pharmacological tool for laboratory experiments. It has high affinity and selectivity for the A1 adenosine receptor, making it a useful tool for investigating the physiological effects of A1 receptor activation. However, N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide. One area of interest is the potential therapeutic applications of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide in cardiovascular disease, cancer, and neurodegenerative disorders. Another area of interest is the role of the A1 adenosine receptor in regulating sleep, pain perception, and cognitive function. Further research is needed to fully understand the biochemical and physiological effects of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide and its potential as a pharmacological tool.
Synthesemethoden
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of cyclopropylamine with 2-methylphenylcyclobutanone, followed by a series of reactions that result in the final product. The synthesis method has been described in detail in scientific literature and can be replicated in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has been used as a pharmacological tool in a variety of scientific studies. It has been shown to have anti-inflammatory and neuroprotective effects, as well as potential therapeutic applications in cardiovascular disease, cancer, and neurodegenerative disorders. N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide has also been used in studies investigating the role of the A1 adenosine receptor in regulating sleep, pain perception, and cognitive function.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-17(19)18(14-8-9-14)15-10-13(11-15)16-7-5-4-6-12(16)2/h3-7,13-15H,1,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCPYYTFADDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)


![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)

